molecular formula C14H8N2O4 B12811017 2,9-Dinitrophenanthrene CAS No. 159092-70-3

2,9-Dinitrophenanthrene

Cat. No.: B12811017
CAS No.: 159092-70-3
M. Wt: 268.22 g/mol
InChI Key: NOWPFVNMHCCFKS-UHFFFAOYSA-N
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Description

2,9-Dinitrophenanthrene is a nitro-aromatic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two nitro groups attached to the 2nd and 9th positions of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dinitrophenanthrene typically involves the nitration of phenanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dinitrophenanthrene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 2,9-Diaminophenanthrene.

    Oxidation: Phenanthrenequinone derivatives.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

2,9-Dinitrophenanthrene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It can also serve as a model compound for studying the reactivity of nitro-aromatic compounds.

    Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism by which 2,9-Dinitrophenanthrene exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro groups are converted to amino groups through the transfer of electrons and protons. In nucleophilic substitution reactions, the nitro groups act as leaving groups, allowing nucleophiles to attack the aromatic ring. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

    2,7-Dinitrophenanthrene: Another nitro-aromatic compound with nitro groups at the 2nd and 7th positions.

    9-Nitrophenanthrene: A mono-nitro derivative with a single nitro group at the 9th position.

    2-Nitrofluorene: A nitro-aromatic compound with a similar structure but different ring system.

Uniqueness: 2,9-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which can influence its chemical reactivity and potential applications. The presence of two nitro groups can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to mono-nitro derivatives.

Properties

CAS No.

159092-70-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2,9-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)10-5-6-11-9(7-10)8-14(16(19)20)13-4-2-1-3-12(11)13/h1-8H

InChI Key

NOWPFVNMHCCFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C=C2[N+](=O)[O-]

Origin of Product

United States

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